"Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate chemical properties"
"Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate chemical properties"
Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate: A Critical Synthon in Targeted Therapeutics and Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the architectural design of targeted therapeutics—particularly tyrosine kinase inhibitors (TKIs) and G-protein coupled receptor (GPCR) ligands—relies heavily on modular synthons. Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate (CAS: 415951-48-3) has emerged as a highly versatile building block. Serving as an ethyl-substituted analog to the classic methylpiperazine tail found in blockbuster drugs like Imatinib (Gleevec), this compound offers a unique physicochemical profile. The substitution of a methyl group with an ethyl moiety on the terminal piperazine nitrogen subtly increases lipophilicity, alters the basicity (pKa), and can significantly impact the membrane permeability and pharmacokinetic (PK) distribution of the final active pharmaceutical ingredient (API).
As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating guide to the chemical properties, structural rationale, and laboratory workflows associated with this critical intermediate.
Physicochemical Profiling & Descriptors
Understanding the baseline properties of Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate is crucial for predicting its behavior in both synthetic workflows and biological systems. The presence of the ethylpiperazine ring introduces a highly basic tertiary amine, which dictates the compound's solubility and salt-forming capabilities[1][2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Descriptor |
| IUPAC Name | Methyl 4-[(4-ethylpiperazin-1-yl)methyl]benzoate |
| CAS Number | 415951-48-3 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Terminal Amine pKa | ~9.20 (extrapolated from 1-ethylpiperazine) |
| LogP (Predicted) | ~1.8 - 2.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (2 Oxygen, 2 Nitrogen) |
| Rotatable Bonds | 4 |
Structural Rationale & Pharmacological Impact
The design choice to utilize an ethylpiperazine moiety rather than a methylpiperazine moiety is rarely arbitrary. It is driven by strict Structure-Activity Relationship (SAR) requirements:
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Modulation of Basicity and Salt Formation: The terminal nitrogen of the 1-ethylpiperazine ring is highly basic (pKa ~9.2)[1][2]. In physiological environments (pH 7.4), this nitrogen is predominantly protonated. This allows the final drug molecule to be formulated as a highly soluble salt (e.g., mesylate, hydrochloride or citrate), drastically improving oral bioavailability.
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Solvent-Exposed Kinase Interaction: In the binding pocket of kinases (such as BCR-ABL or c-KIT), the piperazine tail is typically directed outward toward the solvent-exposed region. The added steric bulk and lipophilicity of the ethyl group can disrupt ordered water networks more effectively than a methyl group, potentially increasing the entropic driving force of binding.
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Membrane Permeability: The slight increase in lipophilicity (LogP) provided by the ethyl extension enhances passive diffusion across lipid bilayers, which is a critical parameter for targeting intracellular kinases or achieving central nervous system (CNS) penetration.
Fig 1: Pharmacophore and SAR impact of the ethylpiperazine moiety.
Synthetic Methodologies & Experimental Workflows
To maintain scientific integrity and ensure high-yield reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol 1: Synthesis of the Target Synthon (Nucleophilic Substitution)
The construction of Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate is achieved via an Sₙ2 alkylation.
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Causality: The methyl ester acts as a robust protecting group, preventing zwitterion formation or unwanted polymerization that would occur if the free benzoic acid were used. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic inorganic base to sponge the generated hydrobromic acid (HBr). This prevents the protonation of the highly basic 1-ethylpiperazine, which would otherwise quench its nucleophilicity and stall the reaction.
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Procedure:
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Dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile (MeCN) at 0 °C.
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Add finely powdered anhydrous K₂CO₃ (2.5 eq).
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Dropwise, add 1-ethylpiperazine (1.1 eq) to the suspension to control the exothermic alkylation.
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Warm the reaction to 60 °C and stir for 4-6 hours. Monitor via TLC/LC-MS until the benzyl bromide is consumed.
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Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.
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Dry the organic layer over Na₂SO₄ and concentrate to yield the target synthon.
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Protocol 2: Saponification to the Free Acid
To utilize the synthon in drug discovery, the methyl ester must be hydrolyzed to the free carboxylic acid.
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Causality: A biphasic-turned-monophasic solvent system of THF/H₂O (3:1) is used. THF solubilizes the lipophilic ester, while water carries the hydroxide ion. Lithium hydroxide (LiOH) is preferred over NaOH because the resulting lithium carboxylate salt is less prone to hygroscopic degradation and can often be used directly in the next coupling step without rigorous acidification (which could protonate the piperazine and complicate extraction)[3].
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Procedure:
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Dissolve Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate (1.0 eq) in THF/H₂O (3:1 v/v).
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Add LiOH·H₂O (3.0 eq) at room temperature.
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Stir vigorously for 12 hours. The reaction will transition from a cloudy suspension to a clear solution as the ester hydrolyzes.
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Carefully adjust the pH to ~6.5 using 1M HCl to precipitate the zwitterionic 4-((4-ethylpiperazin-1-yl)methyl)benzoic acid.
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Filter, wash with cold water, and dry under high vacuum.
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Protocol 3: Downstream Amide Coupling
The free acid is coupled to an aniline derivative (representing the core of the kinase inhibitor).
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Causality: HATU is selected as the premier coupling reagent because it generates a highly reactive HOAt ester intermediate. This is critical when coupling sterically hindered or electronically deactivated anilines (such as trifluoromethyl-substituted anilines). N,N-Diisopropylethylamine (DIPEA) provides the necessary basic environment to deprotonate the aniline without acting as a competing nucleophile[3].
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Procedure:
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To a solution of 4-((4-ethylpiperazin-1-yl)methyl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).
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Stir for 15 minutes at room temperature to pre-form the active ester.
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Add the target aniline (1.1 eq) and stir overnight.
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Quench with water, extract with EtOAc, and purify via reverse-phase prep-HPLC to isolate the final API.
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Fig 2: Step-by-step synthetic workflow from starting materials to final API.
References
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Amadis Chemical Company Limited. "Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate (CAS: 415951-48-3) Product Catalog." ChemBuyersGuide. Available at:[Link]
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Bio-protocol. "METHOD DETAILS: Amide Coupling of Piperazine Derivatives." Bio-protocol Methods. Available at:[Link]
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Industrial & Engineering Chemistry Research. "Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning." ACS Publications. Available at:[Link]
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University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Thermodynamic Data Repository. Available at:[Link]
